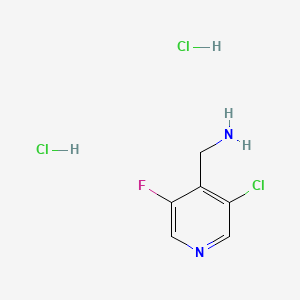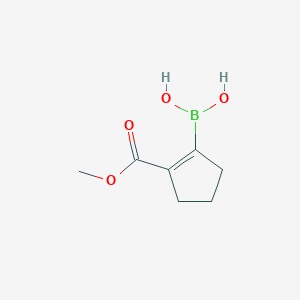![molecular formula C11H14Cl2O B15297877 7,7-Dichlorodispiro[2.2.3^{6}.2^{3}]undecan-8-one](/img/structure/B15297877.png)
7,7-Dichlorodispiro[2.2.3^{6}.2^{3}]undecan-8-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,7-Dichlorodispiro[2.2.3{6}.2{3}]undecan-8-one is a complex organic compound characterized by its unique spiro structure. This compound features two chlorine atoms and a ketone functional group, making it an interesting subject for chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Dichlorodispiro[2.2.3{6}.2{3}]undecan-8-one typically involves multi-step organic reactions. One common method includes the reaction of a suitable precursor with chlorine under controlled conditions to introduce the dichloro functionality. The spiro structure is often formed through cyclization reactions involving intermediates that can stabilize the spiro configuration.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes and the use of catalysts to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
7,7-Dichlorodispiro[2.2.3{6}.2{3}]undecan-8-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like hydroxide ions or amines can be used to replace chlorine atoms.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
Wissenschaftliche Forschungsanwendungen
7,7-Dichlorodispiro[2.2.3{6}.2{3}]undecan-8-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers investigate its potential biological activity and interactions with biomolecules.
Medicine: The compound is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 7,7-Dichlorodispiro[2.2.3{6}.2{3}]undecan-8-one exerts its effects involves interactions with specific molecular targets. The chlorine atoms and ketone group can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact pathways depend on the context of its application, such as binding to enzymes or interacting with cellular components.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[5.5]undecane derivatives: These compounds share a similar spiro structure but may have different functional groups.
1,3-Dioxane and 1,3-Dithiane rings: These compounds have similar ring structures but differ in the heteroatoms present.
Uniqueness
7,7-Dichlorodispiro[2.2.3{6}.2{3}]undecan-8-one is unique due to its specific combination of chlorine atoms and a ketone group within a spiro structure. This combination imparts distinct chemical properties and reactivity, making it valuable for various research and industrial applications.
Eigenschaften
Molekularformel |
C11H14Cl2O |
|---|---|
Molekulargewicht |
233.13 g/mol |
IUPAC-Name |
9,9-dichlorodispiro[2.2.36.23]undecan-8-one |
InChI |
InChI=1S/C11H14Cl2O/c12-11(13)8(14)7-10(11)5-3-9(1-2-9)4-6-10/h1-7H2 |
InChI-Schlüssel |
QRAPWOLSOBXTDE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC12CCC3(CC2)CC(=O)C3(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Potassium benzo[b]thiophen-4-yltrifluoroborate](/img/structure/B15297794.png)
![2-{6-Oxa-9-azaspiro[4.5]decan-9-yl}ethan-1-amine](/img/structure/B15297804.png)
![N-[3-(bromomethyl)-3-[2-(propan-2-yloxy)ethoxy]cyclobutyl]-4-methylbenzene-1-sulfonamide](/img/structure/B15297810.png)

![rac-(1r,3r)-1-(3,5-difluorophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid](/img/structure/B15297820.png)


![2-[3-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetonitrile](/img/structure/B15297836.png)

![Tert-butyl 1-(hydroxymethyl)-5-(2-methylphenyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B15297851.png)
![tert-butyl N-propyl-N-[(propylcarbamoyl)methyl]carbamate](/img/structure/B15297853.png)

![tert-butyl N-[1-(azidomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamate](/img/structure/B15297864.png)
![Methyl 4-(aminomethyl)-2-oxabicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B15297872.png)
